Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate - 900015-15-8

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Catalog Number: EVT-3025862
CAS Number: 900015-15-8
Molecular Formula: C19H15NO4S
Molecular Weight: 353.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This complex molecule incorporates a thiopyrano[2,3-d]thiazole motif, a structural feature often found in pharmacological agents. The research highlights its synthesis using a hetero-Diels–Alder reaction and investigates its anticancer activity in vitro using the NCI DTP protocol (“60 lines screening”). []

    Compound Description: This compound acts as a dual inhibitor of Malate Dehydrogenase (MDH) 1 and 2. [] This inhibition disrupts cancer metabolism, leading to reduced mitochondrial respiration and hypoxia-induced HIF-1α accumulation. The compound demonstrated significant antitumor efficacy in xenograft assays using HCT116 cells. []

    Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic and anabolic effects. [] It shows potential for treating conditions like male hypogonadism, osteoporosis, and muscle-wasting diseases. [] Research highlights its pharmacokinetics, metabolism, and oral bioavailability in rats, demonstrating rapid absorption, slow clearance, and a moderate volume of distribution. [] Further studies investigate interspecies differences in its pharmacokinetics and metabolism, specifically focusing on the role of N-acetyltransferase (NAT) in rats and dogs. []

    Compound Description: This compound represents a novel pyridazine derivative investigated for its potential antifungal activity. [] Its structure was confirmed by single-crystal X-ray structural analysis, revealing C–H⋯F and C–H⋯N type intermolecular hydrogen bond interactions. [] Molecular docking studies were conducted to assess its interaction with the fungus Fusarium oxysporum. []

    Compound Description: SC-57461A is a potent and selective inhibitor of leukotriene A(4) hydrolase (LTA(4) hydrolase). [, ] This enzyme plays a crucial role in the production of leukotriene B(4) (LTB(4)), a pro-inflammatory mediator implicated in diseases like inflammatory bowel disease and psoriasis. [, ] The compound exhibits good cell penetration and oral activity. [, ]

    Compound Description: This compound is synthesized through a mild alkylation reaction using 2-fluoroethyl trifluoromethanesulfonate. [] The specific biological activity and applications of this compound are not detailed in the provided abstract.

    Compound Description: This compound has been characterized using X-ray crystallography, revealing its trans-configured C=N double bond and the dihedral angle between its benzene rings. [] The crystal packing exhibits C–H⋯O interactions and centrosymmetric dimers linked by O—H⋯N hydrogen bonds. []

    Compound Description: This compound acts as a potent PPARα,δ agonist. [] Its synthesis was optimized for large-scale production, addressing concerns regarding purification steps, solvent use, and a Baeyer-Villiger oxidation. [] Methylhydroquinone (MHQ) served as an inexpensive precursor in this improved synthetic route. []

    Compound Description: Desipramine (10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine monohydrochloride) is a tricyclic antidepressant. [] In the context of the study, it demonstrated anti-inflammatory and antioxidant effects in a rat model of colitis. []

    Compound Description: Fluoxetine (N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine) is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [] The study highlighted its anti-inflammatory and antioxidant properties in a rat model of colitis, suggesting its potential as a protective agent in inflammatory bowel disease. []

    Compound Description: SD-3211 is a calcium antagonist. The study focused on synthesizing three of its fecal metabolites, (+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)-phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl- 3-oxo-2H-1,4-benzothiazine((+)-I), (+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino] propoxy]-phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine((+)-II), and (+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4- benzothiazine((+)-III), to confirm their structures and evaluate their calcium antagonistic activities. []

    Compound Description: This series of coumarin-chalcone hybrids were designed and synthesized using a chemical hybridization approach. [] The target compounds were synthesized by reacting 7-hydroxy-4-methylcoumarion with haloalkane, followed by treatment with hydroxychalcones. [] The compounds were investigated for their potential as skeletal muscle and antianxiety agents. []

    Compound Description: The crystal structure of this compound, C30H31NO8, was determined using single-crystal X-ray diffraction. [] The analysis revealed its triclinic crystal system and P‾1 space group. []

    Compound Description: This series of compounds are benzothiazines evaluated for their calcium antagonistic activities. [] Structure-activity relationship studies led to the identification of 3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4- (methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo- 2H-1,4-benzothiazine hydrogen fumarate (compound 15 in the study) as a key compound with low cardioselectivity. []

    Compound Description: These novel compounds were synthesized using carvedilol (1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol) as a starting material. [] The compounds were evaluated for their antifungal and antibacterial activities, exhibiting moderate activity. []

    Compound Description: This compound, with the molecular formula C30H36O7, was synthesized and characterized using FT-IR, 1H-NMR spectroscopy, ESI-MS, and single-crystal X-ray diffraction. [] The analysis confirmed its structure, including the presence of ethyl groups in the ester moiety. [] The crystal structure revealed a monoclinic system, P21/n space group, and a coplanar chalcone skeleton. []

    Compound Description: This compound, crystallizing in the monoclinic space group P21/n, exhibits a relatively planar structure with an E conformation around its C=C bonds. [] The crystal packing reveals the formation of chains along the b axis via C—H⋯O hydrogen bonds. []

    Compound Description: This compound also crystallizes in the monoclinic space group P21/n, featuring a predominantly planar conformation with an E conformation around its C=C bonds. [] The molecules are linked through C—H⋯O hydrogen bonds, forming sheets parallel to the ac plane. []

    Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM) developed for the treatment of type 2 diabetes mellitus. [] It demonstrated efficacy comparable to rosiglitazone and pioglitazone in preclinical models while exhibiting a reduced potential for adverse effects like weight gain, edema, and cardiac hypertrophy. []

    Compound Description: The crystal structure of this compound (C17H13ClF4O3S) was determined using single-crystal X-ray diffraction, revealing a monoclinic crystal system and P21/n space group. []

    Compound Description: This compound was investigated for its protective and therapeutic effects on experimentally induced hepatic steatosis in rats. [] Results indicated a limited protective effect but a promising therapeutic effect against liver damage. []

    Compound Description: This study describes the synthesis and characterization of novel compounds containing both 2-phenoxy-1,3,2-benzodioxa phosphole-2-oxide and 1,3,4-oxadiazole systems. [] These compounds were evaluated for their antimicrobial activity. []

    Compound Description: This compound is a mixture of four stereoisomers due to the presence of two chiral centers. It exhibits a combined vasodilator and β-adrenergic antagonist activity. [] The study investigated the synthesis and pharmacological profiles of each individual stereoisomer, revealing distinct activity differences. []

    Compound Description: This study focuses on the synthesis and characterization of novel polyhydrazides and poly(1,3,4-oxadiazole)s, incorporating multiple arylene ether linkages and pentadecyl chains as pendent groups. [] These polymers exhibited good solubility in organic solvents and displayed promising thermal stability. []

    Compound Description: This study describes the synthesis and characterization of a series of ring-disubstituted isobutyl phenylcyanoacrylates with varying fluoro, methyl, and phenoxy substituents. [] These acrylates were further copolymerized with styrene to investigate their potential applications in polymer chemistry. []

    Compound Description: This compound was synthesized through a novel method using (-) - trans-N-(p-fluorophenyl) -3 - [[3,4- (methylenedioxy) phenoxy] methyl] -piperidine acetate as a starting material. [, ] The compound can be isolated as a pharmaceutically acceptable addition salt by reacting it with a corresponding acid. [, ]

    Compound Description: CP-533,536 is a highly selective EP2 receptor agonist. [] Its metabolism, excretion, and pharmacokinetics were studied in rats, revealing extensive metabolism and gender-related differences. []

    Compound Description: This combination of cholestyramine and α-1081 was investigated for its effect on biliary lipid secretion in rats. [] Results suggested that α-1081, unlike other hypolipidemic agents, did not increase biliary cholesterol and could be a potential therapeutic option with a reduced risk of inducing gallstones. []

    Compound Description: LF 178 is a hypolipidemic agent. Studies investigated its metabolic fate in rats, dogs, and humans, comparing excretion patterns, plasma concentrations, and metabolic pathways. [] Additionally, a method for synthesizing 14C-radiolabeled LF 178 was developed to facilitate further metabolic studies. []

    Compound Description: This study focuses on the synthesis and characterization of new benzoxaphosphinin-2-one derivatives with a substituted phenoxy group at the 2-position. [] These compounds were screened for their antimicrobial activity. []

    Compound Description: This research explores the synthesis and characterization of aromatic poly(hydrazide-ester)s and their corresponding poly(1,3,4-oxadiazole-ester)s. [] These polymers incorporate pendent phenoxy groups and were investigated for their potential applications in materials science. []

    Compound Description: These enantiomers were synthesized as potential PET radioligands for imaging and quantifying myocardial β1-adrenoceptors. The (R)-enantiomer exhibited higher β1-selectivity but lower affinity compared to its (S)- counterpart. []

    Compound Description: This study presents the synthesis and characterization of a series of chalcone-based 1,3,4-oxadiazole derivatives. The synthesized compounds were evaluated for their antimicrobial activity. []

    Compound Description: This compound was synthesized using pentaerythrite as a starting material, achieving high purity and yield. [] The specific applications and biological activities of this compound are not detailed in the provided abstract.

Properties

CAS Number

900015-15-8

Product Name

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate

IUPAC Name

methyl 3-(4-benzamidophenoxy)thiophene-2-carboxylate

Molecular Formula

C19H15NO4S

Molecular Weight

353.39

InChI

InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-9-7-14(8-10-15)20-18(21)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)

InChI Key

CXCYFZVKPLUGLD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.